molecular formula C9H8ClN3 B12844185 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B12844185
M. Wt: 193.63 g/mol
InChI Key: OEANPDYDTHONBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with cyclopropylamine. This reaction proceeds through a tandem sequence of nucleophilic aromatic substitution (SNAr) followed by in situ reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . The reaction is often carried out in a green solvent such as a mixture of water and isopropanol (H2O-IPA) to ensure an environmentally benign process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of palladium on carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-3-cyclopropylimidazo[4,5-b]pyridine

InChI

InChI=1S/C9H8ClN3/c10-9-12-7-2-1-5-11-8(7)13(9)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

OEANPDYDTHONBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)N=C2Cl

Origin of Product

United States

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